Methyl 3-bromo-5-chloro-2-fluorobenzoate
Overview
Description
Methyl 3-bromo-5-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives followed by esterification. One common method involves the bromination of 3-chloro-2-fluorobenzoic acid using bromine in the presence of a catalyst, followed by esterification with methanol in the presence of a strong acid such as sulfuric acid . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations . This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Formation of 3-bromo-5-chloro-2-fluorobenzoic acid.
Oxidation: Formation of 3-bromo-5-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-chloro-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique halogenated structure makes it a valuable building block for the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates . Its halogen atoms can enhance the biological activity and metabolic stability of the resulting compounds . It is also used in the study of enzyme inhibitors and receptor ligands .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-chloro-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The presence of halogen atoms can enhance the binding affinity and selectivity of the compound for its molecular targets . The exact pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Uniqueness: Methyl 3-bromo-5-chloro-2-fluorobenzoate is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds . For example, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and binding interactions in different ways .
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXDGXTVFSONFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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